molecular formula C12H20O6 B13863224 (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B13863224
M. Wt: 260.28 g/mol
InChI Key: MCSDNQQRTODLOX-IWSPIJDZSA-N
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Description

(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

The synthesis of (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves several steps. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may vary, but they often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body. Additionally, this compound may have industrial applications, such as in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in the cell. Understanding the precise mechanism of action requires detailed studies, including molecular modeling and experimental validation.

Comparison with Similar Compounds

When compared to similar compounds, (3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one stands out due to its unique structural features. Similar compounds may include other furo[3,4-d][1,3]dioxol derivatives, which share some structural similarities but differ in specific functional groups or substituents. These differences can lead to variations in their chemical reactivity and biological activity. By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique properties of this compound.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C12H20O6/c1-11(2,14-5)15-6-7-8-9(10(13)16-7)18-12(3,4)17-8/h7-9H,6H2,1-5H3/t7-,8-,9-/m1/s1

InChI Key

MCSDNQQRTODLOX-IWSPIJDZSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COC(C)(C)OC)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)COC(C)(C)OC)C

Origin of Product

United States

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